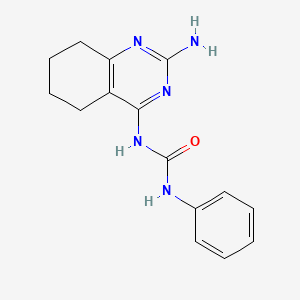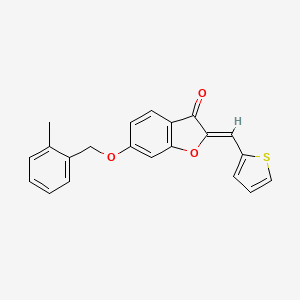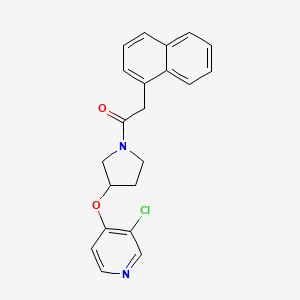
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea, also known as TU-100, is a natural compound derived from Japanese herbal medicine. It has been shown to have various biochemical and physiological effects, making it a promising candidate for scientific research applications.
Scientific Research Applications
Chemical Synthesis and Derivatives
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea belongs to a class of compounds with significant potential in chemical synthesis. In a study by Tonkikh et al. (2005), various N-monosubstituted 6-aminomethylene-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines were obtained, demonstrating the versatility of similar compounds in creating diverse chemical structures (Tonkikh, Strakovs, & Petrova, 2005).
Antimicrobial and Antifungal Properties
Compounds related to this compound have been explored for their antimicrobial properties. Gholap et al. (2007) synthesized a series of related compounds and evaluated them for antifungal activity, finding a correlation between functional group variation and biological activity (Gholap et al., 2007).
Anticancer Potential
The phenylurea moiety, which is structurally similar to this compound, has been found to have inhibitory activity against cancer cell growth. Kornicka et al. (2017) synthesized derivatives that showed potential as anticancer agents, particularly in inhibiting lung and cervical cancer cell lines (Kornicka et al., 2017).
Novel Organic Molecules Synthesis
The synthesis of novel organic molecules using this compound and its analogs has been demonstrated. Elkholy and Morsy (2006) reported the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, emphasizing the compound's role in creating new organic structures (Elkholy & Morsy, 2006).
Biological Inhibition and Antitumor Activities
Studies have explored the biological activities of compounds related to this compound. Gangjee et al. (1995) designed and synthesized 6-substituted 2,4-diaminotetrahydroquinazolines, demonstrating their effectiveness as inhibitors of dihydrofolate reductase and antitumor agents (Gangjee, Zaveri, Kothare, & Queener, 1995).
Applications in Drug Development
Several studies focus on synthesizing new compounds and evaluating their potential in drug development, particularly for antimicrobial and anticancer applications. Patel and Shaikh (2011) synthesized quinazoline derivatives and assessed their antimicrobial activity, contributing to the search for new therapeutic agents (Patel & Shaikh, 2011).
properties
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJVBQUSEUUNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2453488.png)
![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)



![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)

![2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2453501.png)


![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)
